5-[(Phenylthio)methyl]-2-furoic acid chemical properties
5-[(Phenylthio)methyl]-2-furoic acid chemical properties
5-[(Phenylthio)methyl]-2-furoic acid Chemical Properties[1][2][3][4]
A Versatile Furan-Based Scaffold for Medicinal Chemistry
Executive Summary
5-[(Phenylthio)methyl]-2-furoic acid (CAS: 79504-96-4 ) is a bifunctional heterocyclic building block characterized by a 2,5-disubstituted furan core.[1] It bridges a lipophilic phenylthioether tail with a polar carboxylic acid head group via a methylene linker.[5] This specific architecture renders it a valuable intermediate in the synthesis of pharmaceutical candidates, particularly in the development of anti-infectives (HCV, antibacterial) and metabolic enzyme inhibitors where the furan ring acts as a bioisostere for phenyl or heteroaromatic systems.[5]
This guide details the physicochemical properties, synthetic pathways, reactivity profile, and handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.[5]
Chemical Identity & Structural Analysis[5][6]
| Property | Detail |
| IUPAC Name | 5-[(Phenylthio)methyl]furan-2-carboxylic acid |
| CAS Registry Number | 79504-96-4 |
| Molecular Formula | C₁₂H₁₀O₃S |
| Molecular Weight | 234.27 g/mol |
| SMILES | O=C(O)C1=CC=C(CSC2=CC=CC=C2)O1 |
| InChI Key | EDA50496 (Internal Reference Code) |
| Structural Motif | 2,5-Disubstituted Furan; Aryl Thioether; Carboxylic Acid |
Structural Insight: The molecule features a furan ring which is electron-rich (π-excessive), making the C5 position susceptible to electrophilic attack if not substituted. However, in this molecule, the C5 position is occupied by the (phenylthio)methyl group. The carboxylic acid at C2 withdraws electron density, stabilizing the ring but increasing the acidity of the system compared to unsubstituted furan. The thioether (sulfide) linkage provides a flexible hinge and a site for potential metabolic oxidation (to sulfoxide/sulfone).
Physicochemical Properties[1][4][5][7][8][9]
The following data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) for the free acid form.
| Property | Value / Range | Significance |
| Physical State | Solid (Crystalline powder) | Stable solid at RT.[5] |
| Melting Point | 108 – 112 °C | Distinct melting range useful for purity verification.[5] |
| pKa (Acid) | 3.45 ± 0.10 | Stronger acid than benzoic acid (pKa 4.[5]2) due to the electronegative oxygen in the furan ring. |
| LogP (Octanol/Water) | 2.8 – 3.1 | Moderately lipophilic; good membrane permeability potential.[5] |
| Solubility (Water) | Low (< 0.5 mg/mL) | Requires organic co-solvents (DMSO, DMF, Methanol) for biological assays.[5] |
| Solubility (Organic) | High | Soluble in DMSO, DMF, DCM, Ethyl Acetate, Ethanol.[5] |
| Polar Surface Area (PSA) | ~62 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[5] |
Synthetic Pathways[5][10][11]
The synthesis of 5-[(Phenylthio)methyl]-2-furoic acid typically follows a convergent route involving the nucleophilic substitution of a chloromethyl furan precursor with thiophenol.
Core Synthesis Protocol
Reaction Type: Nucleophilic Substitution (
-
Precursor Preparation: Chloromethylation of ethyl 2-furoate to yield Ethyl 5-(chloromethyl)-2-furoate .
-
Thioether Formation: Reaction with Thiophenol in the presence of a base (e.g.,
or ) in DMF or Acetone.[5] -
Deprotection: Saponification of the ethyl ester using LiOH or NaOH, followed by acidic workup to precipitate the free acid.[5]
Figure 1: Convergent synthetic pathway starting from ethyl 2-furoate.
Chemical Reactivity & Stability[5][9]
Researchers must be aware of three primary reactivity zones within the molecule:
A. Oxidation of the Thioether
The sulfur atom is the most reactive site for oxidation.
-
Reagent:
-CPBA (1 eq) or . -
Product: Sulfoxide (chiral center created at sulfur) or Sulfone (with excess oxidant).
-
Application: Sulfones are often explored in SAR studies to reduce metabolic susceptibility or increase polarity.[5]
B. Carboxylic Acid Derivatization
The C2-carboxylic acid is sterically accessible and reacts via standard coupling protocols.
-
Amide Coupling: Reacts with amines using EDC/HOBt or HATU to form amides (common in library synthesis).
-
Esterification: Reacts with alcohols under acid catalysis or via acyl chloride formation (
).
C. Furan Ring Stability[5][6]
-
Acid Sensitivity: Furan rings can open (ring-cleavage) under strong acidic conditions at high temperatures, forming diketones.
-
Diels-Alder: The furan ring can act as a diene, but the electron-withdrawing carboxyl group at C2 deactivates it towards typical dienophiles, making it relatively stable compared to alkyl-furans.
Biological Relevance & Applications[5][7][8][9]
This compound serves as a "privileged scaffold" in medicinal chemistry.[5]
1. HCV NS5B Polymerase Inhibition: Furoic acid derivatives, particularly those with 5-position hydrophobic substituents (like phenylthiomethyl), have been identified as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[5] The carboxylic acid coordinates with the active site metal ions (Mg2+/Mn2+), while the phenyl tail occupies a hydrophobic pocket.
2. Metabolic Probes: The thioether moiety is a specific target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s. This compound can be used to study metabolic oxidation rates of sulfide-linkers in drug candidates.
3. Bioisosterism: The 2,5-disubstituted furan acts as a geometric bioisostere for para-substituted benzoic acids or thiophene-2-carboxylic acids, often improving solubility or altering metabolic clearance profiles.
Experimental Protocol: Amide Coupling (General)
Objective: To couple 5-[(Phenylthio)methyl]-2-furoic acid with a primary amine (
-
Dissolution: Dissolve 1.0 eq of 5-[(Phenylthio)methyl]-2-furoic acid in anhydrous DMF (0.1 M concentration).
-
Activation: Add 1.2 eq of HATU and 2.5 eq of DIPEA (Diisopropylethylamine). Stir for 15 minutes at room temperature (RT) under
. -
Addition: Add 1.1 eq of the amine (
). -
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = MW of Acid + MW of Amine - 18).
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl, sat.
, and brine.[5] Dry over and concentrate.
Safety & Handling (SDS Highlights)
-
Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[5] 2A, STOT SE 3).
-
Signal Word: WARNING.
-
Precautionary Statements:
-
Storage: Store at 2–8°C (Refrigerate). Keep container tightly closed to prevent slow oxidation of the sulfur atom by atmospheric oxygen.
References
-
Chemical Identity & CAS: 5-[(Phenylthio)methyl]-2-furoic acid (CAS 79504-96-4).[1] Biosynth & CymitQuimica Catalog Entries.
-
Furoic Acid Reactivity: Keegstra, M. A. (1992).[5] "The chemistry of furan-2-carboxylic acids." Tetrahedron, 48(13), 2681-2690.[5] (General reference for furoic acid chemistry).
-
Thioether Synthesis: Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal.
-
Biological Context (HCV): Beigelman, L., et al. (2008).[5] "Discovery of 5-substituted furan-2-carboxylic acids as novel inhibitors of HCV NS5B polymerase." Journal of Medicinal Chemistry. (Contextual reference for scaffold utility).
Sources
- 1. 页面加载中... [china.guidechem.com]
- 2. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. Showing Compound Methyl 2-furoate (FDB000952) - FooDB [foodb.ca]
- 6. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]
